Ciprofloxacin hydrochloride monohydrate

Description

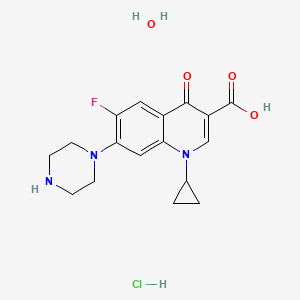

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O3.ClH.H2O/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24;;/h7-10,19H,1-6H2,(H,23,24);1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARPUHYJMCVWYCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClFN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00273974 | |

| Record name | Ciprofloxacin hydrochloride hydrate (1:1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00273974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86393-32-0, 128074-72-6, 93107-08-5, 86483-48-9 | |

| Record name | Ciprofloxacin hydrochloride monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86393-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ciprofloxacin hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086393320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ciprofloxacin hydrochloride hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128074726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ciprofloxacin hydrochloride hydrate (1:1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00273974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ciprofloxacin hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ciprofloxacin hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CIPROFLOXACIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BA73M5E37 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Ciprofloxacin Hydrochloride Monohydrate on DNA Gyrase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism by which ciprofloxacin hydrochloride monohydrate, a broad-spectrum fluoroquinolone antibiotic, inhibits bacterial DNA gyrase. The document details the biochemical interactions, quantitative inhibition data, relevant experimental protocols, and the downstream cellular consequences of this inhibition.

Core Mechanism of Action: Trapping the DNA-Gyrase Complex

Ciprofloxacin's primary mode of action is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and, to a lesser extent, topoisomerase IV.[1][2] DNA gyrase is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process crucial for DNA replication, transcription, and repair.[1] The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits (A2B2 complex).

Ciprofloxacin does not bind to DNA gyrase alone but rather to the transient enzyme-DNA complex.[3] The drug intercalates into the DNA at the site of cleavage and forms a stable ternary complex with DNA gyrase and the cleaved DNA.[3][4] This ciprofloxacin-gyrase-DNA complex effectively traps the enzyme in its cleavage-competent conformation, preventing the re-ligation of the DNA strands.[1][3] The stabilization of this "cleavage complex" leads to the accumulation of double-strand DNA breaks, which stalls replication forks and ultimately triggers cell death.[5][6][7]

The interaction is mediated through a water-metal ion bridge, typically involving a magnesium ion, which coordinates with the keto-acid moiety of ciprofloxacin and key amino acid residues within the GyrA subunit.[8]

Interaction with DNA Gyrase Subunits

Both GyrA and GyrB subunits are involved in the interaction with ciprofloxacin, though the GyrA subunit plays a more direct role in the drug-binding pocket.

-

GyrA Subunit: This subunit is responsible for the DNA cleavage and re-ligation activity of the enzyme. The quinolone resistance-determining region (QRDR) is located on the GyrA subunit, and mutations in this region are a primary cause of ciprofloxacin resistance. Key residues within the QRDR, such as serine 83 and aspartate 87 in E. coli, are crucial for ciprofloxacin binding.[9]

-

GyrB Subunit: This subunit possesses the ATPase activity that powers the DNA supercoiling reaction. While not in direct contact with the core of the ciprofloxacin molecule in the same way as GyrA, conformational changes in GyrB are essential for the overall catalytic cycle that ciprofloxacin interrupts.

Quantitative Inhibition Data

The inhibitory activity of ciprofloxacin against DNA gyrase has been quantified using various parameters. The following table summarizes key inhibitory concentrations (IC50) and other binding data from the literature.

| Parameter | Organism/Enzyme | Value | Reference(s) |

| IC50 | Escherichia coli DNA Gyrase (wild-type) | 0.45 µM | [3] |

| Escherichia coli DNA Gyrase (GyrA-G81C mutant) | 28 µM | [3] | |

| Neisseria gonorrhoeae DNA Gyrase (wild-type) | 0.39 µM | [8] | |

| Neisseria gonorrhoeae DNA Gyrase (GyrA S91F mutant) | 24.7 µM | [8] | |

| Neisseria gonorrhoeae DNA Gyrase (GyrA D95G mutant) | 23.8 µM | [8] | |

| Enterococcus faecalis DNA Gyrase | 27.8 µg/ml | [10] | |

| Staphylococcus aureus DNA Gyrase | 61.7 µM | [11] | |

| CC50 * | Neisseria gonorrhoeae DNA Gyrase (wild-type) | 1.3 µM | [8] |

| Neisseria gonorrhoeae DNA Gyrase (GyrA D95G mutant) | 13.9 µM | [8] | |

| Neisseria gonorrhoeae DNA Gyrase (GyrA S91F mutant) | 40.0 µM | [8] | |

| Binding Energy | Escherichia coli DNA Gyrase B | -6.77 kcal/mol | [12] |

*CC50: Concentration of drug required to induce cleavage in 50% of the DNA substrate.

Downstream Cellular Effects: The SOS Response

The accumulation of double-strand DNA breaks caused by the trapped ciprofloxacin-gyrase-DNA complex triggers a complex cellular stress response known as the SOS response.[5][13] This pathway is a crucial mechanism for bacteria to survive DNA damage.

Signaling Pathway of Ciprofloxacin-Induced SOS Response

Caption: Ciprofloxacin-induced DNA damage and the subsequent activation of the bacterial SOS response pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of ciprofloxacin's effect on DNA gyrase are provided below.

Purification of Recombinant DNA Gyrase

This protocol is adapted from methods for overexpressing and purifying bacterial DNA gyrase subunits.

Objective: To obtain pure and active GyrA and GyrB subunits for in vitro assays.

Methodology:

-

Expression:

-

Transform E. coli expression strains (e.g., BL21(DE3)) with plasmids containing the gyrA and gyrB genes.

-

Grow the cultures in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression with an appropriate inducer (e.g., IPTG) and continue to grow the cultures for several hours at a reduced temperature (e.g., 18-25°C) to improve protein solubility.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.6, 1 mM EDTA, 5 mM DTT, with protease inhibitors).

-

Lyse the cells by sonication or using a French press.

-

-

Purification:

-

Clarify the lysate by centrifugation.

-

Subject the supernatant to a series of chromatography steps. This may include:

-

Affinity chromatography (e.g., Ni-NTA for His-tagged proteins or Heparin-Sepharose).

-

Ion-exchange chromatography (e.g., Q-Sepharose or SP-Sepharose).

-

Size-exclusion chromatography for final polishing.

-

-

-

Verification:

-

Assess the purity of the eluted fractions by SDS-PAGE.

-

Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Store the purified subunits in a suitable buffer with glycerol at -80°C.

-

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA and the inhibition of this activity by ciprofloxacin.

Objective: To determine the IC50 value of ciprofloxacin for DNA gyrase.

Methodology:

-

Reaction Setup:

-

Prepare a reaction mixture containing assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, and 0.1 mg/mL albumin).

-

Add relaxed pBR322 plasmid DNA as the substrate.

-

Add varying concentrations of ciprofloxacin (or a solvent control).

-

-

Enzyme Addition and Incubation:

-

Add a defined amount of reconstituted DNA gyrase (GyrA and GyrB subunits) to initiate the reaction.

-

Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

-

-

Reaction Termination and Analysis:

-

Stop the reaction by adding a stop buffer containing SDS and EDTA.

-

Treat the samples with proteinase K to digest the enzyme.

-

Analyze the DNA topoisomers by agarose gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA.

-

-

Data Analysis:

-

Visualize the DNA bands using a DNA stain (e.g., ethidium bromide).

-

Quantify the intensity of the supercoiled and relaxed DNA bands.

-

Calculate the percentage of inhibition for each ciprofloxacin concentration and determine the IC50 value.

-

DNA Cleavage Assay

This assay measures the formation of the stable cleavage complex by detecting the linearization of supercoiled plasmid DNA.

Objective: To assess the ability of ciprofloxacin to trap the DNA-gyrase complex and induce DNA cleavage.

Methodology:

-

Reaction Setup:

-

Prepare a reaction mixture similar to the supercoiling assay but often without ATP, as it is not required for quinolone-induced cleavage.[3]

-

Add supercoiled plasmid DNA (e.g., pBR322).

-

Add varying concentrations of ciprofloxacin.

-

-

Enzyme Addition and Incubation:

-

Add DNA gyrase to the reaction mixture.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Trapping the Cleavage Complex and Analysis:

-

Stop the reaction and trap the covalent complex by adding SDS.

-

Digest the protein with proteinase K.

-

Analyze the products on an agarose gel. The formation of a linear DNA band from the supercoiled substrate indicates DNA cleavage.

-

-

Data Analysis:

-

Quantify the amount of linear DNA produced at each ciprofloxacin concentration.

-

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the key experimental assays and the logical flow of ciprofloxacin's mechanism of action.

Experimental Workflow: DNA Gyrase Supercoiling Inhibition Assay

Caption: A flowchart of the experimental steps for a DNA gyrase supercoiling inhibition assay.

Logical Relationship: Ciprofloxacin's Action on DNA Gyrase

Caption: The logical progression of events from ciprofloxacin binding to bacterial cell death.

This guide provides a detailed technical overview of the mechanism of action of ciprofloxacin on DNA gyrase. The information presented is intended to be a valuable resource for researchers and professionals in the fields of microbiology, pharmacology, and drug development.

References

- 1. What is the mechanism of Ciprofloxacin Hydrochloride? [synapse.patsnap.com]

- 2. Ciprofloxacin - Wikipedia [en.wikipedia.org]

- 3. Fluoroquinolone-Gyrase-DNA Complexes: TWO MODES OF DRUG BINDING - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. journals.asm.org [journals.asm.org]

- 6. A Roadblock-and-Kill Mechanism of Action Model for the DNA-Targeting Antibiotic Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Interaction between DNA Gyrase and Quinolones: Effects of Alanine Mutations at GyrA Subunit Residues Ser83 and Asp87 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of Novel Inhibitors of Bacterial DNA Gyrase Using a QSAR-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SOS Response Induces Persistence to Fluoroquinolones in Escherichia coli | PLOS Genetics [journals.plos.org]

- 12. The SOS Response Activation and the Risk of Antibiotic Resistance Enhancement in Proteus spp. Strains Exposed to Subinhibitory Concentrations of Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. SOS Response Induces Persistence to Fluoroquinolones in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

What is the chemical structure of Ciprofloxacin hydrochloride monohydrate?

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ciprofloxacin hydrochloride monohydrate, a broad-spectrum fluoroquinolone antibiotic. It details the compound's chemical structure, physicochemical properties, and mechanism of action. This document also includes detailed experimental protocols for its synthesis, purification, and analysis, intended to serve as a valuable resource for researchers and professionals in the field of drug development and pharmaceutical sciences.

Chemical Structure and Identification

This compound is the monohydrate form of the hydrochloride salt of ciprofloxacin.[1] Ciprofloxacin is a synthetic fluoroquinolone antibiotic.[2] The core structure consists of a quinolone ring system with a cyclopropyl group at the N-1 position, a fluorine atom at the C-6 position, a piperazine moiety at the C-7 position, and a carboxylic acid at the C-3 position. The hydrochloride salt and the water of hydration enhance the compound's solubility and stability for pharmaceutical applications.

| Identifier | Value |

| IUPAC Name | 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid;hydrate;hydrochloride[1] |

| Molecular Formula | C₁₇H₂₁ClFN₃O₄[1] |

| CAS Number | 86393-32-0[1] |

| Molecular Weight | 385.82 g/mol [3] |

Physicochemical Properties

The physicochemical properties of this compound are critical for its formulation, delivery, and pharmacokinetic profile.

| Property | Value |

| Melting Point | 314-324°C[2]; 318-320 °C (decomposes)[4][5] |

| Solubility | Soluble in water (35 mg/mL)[4][6]. Slightly soluble in methanol, very slightly soluble in ethanol, and practically insoluble in acetone, ethyl acetate, and methylene chloride.[5] |

| pKa | pKa1 = 5.76–6.09, pKa2 = 8.62[5] |

| Appearance | White to off-white or faintly yellowish crystalline powder.[2][7] |

| pH (2.5% solution in water) | 3.5 to 4.5[8] |

Mechanism of Action

Ciprofloxacin exerts its bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[2][7][9] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.

-

Inhibition of DNA Gyrase: In many Gram-negative bacteria, DNA gyrase is the primary target. Ciprofloxacin binds to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the cleaved DNA strands. This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately causing cell death.[7][9]

-

Inhibition of Topoisomerase IV: In several Gram-positive bacteria, topoisomerase IV is the main target. This enzyme is responsible for separating interlinked daughter chromosomes following DNA replication. Inhibition of topoisomerase IV by ciprofloxacin prevents this decatenation process, leading to an inability of the bacterial cell to divide.[7][9]

The dual-targeting mechanism of ciprofloxacin contributes to its broad spectrum of activity and can reduce the likelihood of the rapid development of bacterial resistance.[10]

References

- 1. researchgate.net [researchgate.net]

- 2. Ciprofloxacin - Wikipedia [en.wikipedia.org]

- 3. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ciprofloxacin | C17H18FN3O3 | CID 2764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]

- 8. japsonline.com [japsonline.com]

- 9. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Ciprofloxacin Hydrochloride? [synapse.patsnap.com]

An In-Depth Technical Guide to the In Vitro Pharmacokinetics of Ciprofloxacin Hydrochloride Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacokinetic properties of ciprofloxacin hydrochloride monohydrate, a broad-spectrum fluoroquinolone antibiotic. The following sections detail its solubility, dissolution characteristics, membrane permeability, and plasma protein binding, supported by quantitative data and detailed experimental protocols. This information is crucial for understanding the drug's behavior and for the development of effective pharmaceutical formulations.

Physicochemical Properties

This compound is the monohydrochloride monohydrate salt of ciprofloxacin.[1] It presents as a faintly yellowish to light yellow crystalline substance.[1] The molecular weight of this compound is 385.82 g/mol .[2]

Mechanism of Action

Ciprofloxacin exerts its bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[1] By inhibiting these enzymes, ciprofloxacin prevents the resealing of the DNA double-strand, leading to DNA fragmentation and ultimately, bacterial cell death.[3]

Solubility

The aqueous solubility of ciprofloxacin is highly pH-dependent.[4][5] It is a weakly basic drug that is practically insoluble in water at neutral pH but exhibits increased solubility in acidic conditions.[6]

| pH | Solubility (mg/mL) | Temperature (°C) | Reference |

| 1.2 | 10.24 | 37 | [7] |

| 2.0 | 7.88 | Not Specified | [7] |

| 6.0-8.0 | Low Solubility | Not Specified | [4] |

| 6.8 | 0.080 | 37 | [7] |

| Water | ~30-36 | 20-25 | [8][9] |

| Water | 35 | Not Specified | [2] |

Experimental Protocol: pH-Solubility Profile

A standard method for determining the pH-solubility profile involves the shake-flask method. An excess amount of this compound is added to a series of buffered solutions with varying pH values (e.g., from 1 to 10). These suspensions are then agitated in a constant temperature water bath until equilibrium is reached (typically 24-72 hours). After reaching equilibrium, the samples are filtered to remove undissolved solids, and the concentration of ciprofloxacin in the filtrate is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[7]

Dissolution

The dissolution rate of ciprofloxacin from solid dosage forms is a critical factor influencing its absorption. Dissolution studies are typically performed using USP Apparatus 2 (paddle method).

| Dissolution Medium | Volume (mL) | Agitation (rpm) | Time (minutes) | % Drug Released | Reference |

| 0.1 N HCl | 900 | 50 | 30 | >90% | [10] |

| 0.1 N HCl | 900 | 50 | 45 | >80% | [11] |

| 0.01 N HCl | 900 | 50 | 30 | >85% | [12] |

| pH 1.2 HCl | 900 | 75-100 | 45 | Complete Release | [13] |

| pH 6.8 Phosphate Buffer | 900 | 75-100 | 45 | Slower Release | [13] |

| pH 7.4 Phosphate Buffer | 900 | 75-100 | 45 | Slower Release | [13] |

Experimental Protocol: In Vitro Dissolution Testing (USP Apparatus 2)

The dissolution test is conducted using a USP-compliant dissolution apparatus. For each vessel, 900 mL of the specified dissolution medium is equilibrated to 37 ± 0.5°C.[10][13] A single tablet is placed in each vessel. The paddle is then rotated at a specified speed (e.g., 50 or 100 rpm).[11][14] At predetermined time intervals (e.g., 5, 10, 15, 20, 30, 45, and 60 minutes), an aliquot of the dissolution medium is withdrawn and replaced with an equal volume of fresh, pre-warmed medium to maintain sink conditions.[11][13] The withdrawn samples are filtered, and the concentration of dissolved ciprofloxacin is quantified using a suitable analytical method, such as UV-Vis spectrophotometry at approximately 276 nm.[11][12]

Permeability

The intestinal permeability of ciprofloxacin is a key determinant of its oral bioavailability. In vitro permeability is commonly assessed using the Caco-2 cell monolayer model, which mimics the human intestinal epithelium.

| Direction of Transport | Apparent Permeability Coefficient (Papp) (cm/s) | Reference |

| Apical to Basolateral | Varies depending on experimental conditions | [15] |

| Basolateral to Apical | Varies depending on experimental conditions | [15] |

Experimental Protocol: Caco-2 Cell Permeability Assay

Caco-2 cells are seeded onto semipermeable filter supports in a Transwell™ plate and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[15][16] The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[16] For an apical-to-basolateral (A-B) permeability study, a solution of ciprofloxacin in a transport buffer (e.g., Hanks' Balanced Salt Solution) is added to the apical (donor) compartment, and drug-free buffer is placed in the basolateral (receiver) compartment.[16] The plate is incubated at 37°C with gentle agitation.[16] Samples are collected from the receiver compartment at specified time points and the concentration of ciprofloxacin that has permeated the monolayer is determined by LC-MS/MS.[17] The apparent permeability coefficient (Papp) is then calculated. A basolateral-to-apical (B-A) transport study can also be performed to investigate the potential for active efflux.[17]

Plasma Protein Binding

Ciprofloxacin exhibits low to moderate binding to plasma proteins. The unbound fraction of the drug is pharmacologically active.

| Protein Source | Method | % Protein Binding | Reference |

| Human Plasma | Equilibrium Dialysis | Varies with pH | [18] |

| Egg Albumin | Equilibrium Dialysis | Increases with protein concentration | [3] |

| Not Specified | Semi-permeable membrane | 40-50% | [19] |

Experimental Protocol: In Vitro Plasma Protein Binding (Equilibrium Dialysis)

The equilibrium dialysis method is a standard technique to determine the extent of drug binding to plasma proteins.[20] The assay is performed using a dialysis unit with two chambers separated by a semi-permeable membrane (with a molecular weight cutoff that allows the passage of the drug but not the proteins, e.g., 12-14 kDa).[20] One chamber is filled with plasma (e.g., human, rat, or dog plasma) spiked with a known concentration of ciprofloxacin, and the other chamber is filled with a dialysis buffer (e.g., phosphate-buffered saline, pH 7.4). The unit is incubated at 37°C with gentle agitation until equilibrium is reached (typically 4-24 hours).[18][21] At equilibrium, the concentration of ciprofloxacin in both the plasma and buffer chambers is measured by LC-MS. The percentage of protein binding is then calculated from the difference in drug concentrations between the two chambers. It is crucial to control the pH during the experiment as it can significantly impact the binding of certain drugs.[18]

References

- 1. This compound | C17H21ClFN3O4 | CID 62998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - LKT Labs [lktlabs.com]

- 3. connectjournals.com [connectjournals.com]

- 4. Improving aqueous solubility of ciprofloxacin: three different stoichiometric hydrated salt forms with oxalic acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Ciprofloxacin | C17H18FN3O3 | CID 2764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Ciprofloxacin hydrochloride hydrate | 86393-32-0 [chemicalbook.com]

- 10. ujpronline.com [ujpronline.com]

- 11. In vitro quality evaluation of leading brands of ciprofloxacin tablets available in Bangladesh - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jfda-online.com [jfda-online.com]

- 13. Development and Validation of Dissolution Procedures for Ciprofloxacin - ProQuest [proquest.com]

- 14. In Vitro Dissolution and In Vivo Bioavailability of Six Brands of Ciprofloxacin Tablets Administered in Rabbits and Their Pharmacokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 17. enamine.net [enamine.net]

- 18. Impact of pH on plasma protein binding in equilibrium dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. enamine.net [enamine.net]

- 21. static1.squarespace.com [static1.squarespace.com]

The Synthesis and Purification of Ciprofloxacin Hydrochloride Monohydrate: A Technical Guide

Ciprofloxacin is a widely prescribed second-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its efficacy and widespread use necessitate robust and efficient methods for its synthesis and purification to ensure high purity and yield of the active pharmaceutical ingredient (API).[1] This technical guide provides an in-depth overview of the core methodologies for the synthesis and purification of ciprofloxacin hydrochloride monohydrate, tailored for researchers, scientists, and drug development professionals.

Synthesis of Ciprofloxacin

The synthesis of ciprofloxacin has evolved since its initial development, with various routes established to improve yield, reduce costs, and streamline the manufacturing process. The core of the synthesis involves the construction of the quinolone ring system and the subsequent addition of the piperazine moiety.

Key Synthetic Pathways

Several synthetic routes for ciprofloxacin have been reported, with the most common ones originating from substituted benzoyl chlorides. Below are descriptions of prominent synthetic pathways.

1. Bayer's Original Synthesis Route: The initial synthesis developed by Bayer starts from 2,4,5-trifluorobenzoyl chloride.[3] This route involves the condensation with an amino acrylate, followed by reaction with cyclopropylamine, cyclization to form the quinolone ring, and finally, condensation with piperazine.[3]

Caption: Bayer's original synthesis pathway for ciprofloxacin.

2. Synthesis from 2,4-dichloro-5-fluorobenzoylchloride: A common industrial method utilizes 2,4-dichloro-5-fluorobenzoylchloride as the starting material. This is reacted with diethyl malonate in the presence of magnesium ethoxide.[3] The resulting diester is hydrolyzed and decarboxylated to a beta-ketoester, which is then converted to an enol ether.[3] Reaction with cyclopropylamine followed by cyclization and condensation with piperazine yields ciprofloxacin.[3]

Caption: Ciprofloxacin synthesis from 2,4-dichloro-5-fluorobenzoylchloride.

3. Streamlined Synthesis via C-acylation: A more recent and efficient method involves the chemoselective C-acylation of an enamine.[1] This process starts with a more affordable material and reduces the number of synthetic steps.[1] The key steps include the nucleophilic displacement of a vinyl ether with cyclopropylamine to form an enamine, which is then C-acetylated and undergoes intramolecular nucleophilic substitution.[1] The final steps are piperazine coupling and ester hydrolysis.[1]

References

Ciprofloxacin Hydrochloride Monohydrate and Topoisomerase IV: An In-depth Technical Guide to the Inhibition Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ciprofloxacin, a second-generation fluoroquinolone antibiotic, exerts its potent bactericidal activity by targeting essential bacterial enzymes, DNA gyrase and topoisomerase IV. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the inhibition of topoisomerase IV by ciprofloxacin hydrochloride monohydrate. It delves into the formation of the drug-enzyme-DNA ternary complex, the subsequent disruption of DNA replication and repair, and the downstream cellular consequences leading to bacterial cell death. This document summarizes key quantitative data on ciprofloxacin's activity, provides detailed experimental protocols for studying its inhibitory effects, and visualizes the complex biological pathways and experimental workflows.

Introduction

The emergence of antibiotic resistance is a critical global health challenge, necessitating a deep understanding of the mechanisms of action of existing antimicrobial agents to guide the development of new therapeutics. Ciprofloxacin is a broad-spectrum antibiotic effective against a range of Gram-positive and Gram-negative bacteria.[1] Its primary targets are the type II topoisomerases: DNA gyrase and topoisomerase IV.[2][3] While DNA gyrase is the primary target in many Gram-negative bacteria, topoisomerase IV is often the primary target in Gram-positive organisms like Streptococcus pneumoniae.[4][5] This guide focuses specifically on the ciprofloxacin-topoisomerase IV interaction, a critical pathway for its antibacterial efficacy.

The Ciprofloxacin-Topoisomerase IV Inhibition Pathway

Topoisomerase IV is a crucial enzyme involved in the decatenation (separation) of interlinked daughter chromosomes following DNA replication.[3] This process is essential for proper chromosome segregation into daughter cells. Ciprofloxacin disrupts this vital function by stabilizing a transient intermediate in the topoisomerase IV catalytic cycle, the cleavage complex.

The key steps in the inhibition pathway are:

-

Binding to the Topoisomerase IV-DNA Complex: Ciprofloxacin does not bind to the enzyme or DNA alone but rather to the complex formed between them.[2] The drug intercalates into the DNA at the site of cleavage.

-

Formation of a Ternary Complex: Ciprofloxacin, topoisomerase IV, and the bacterial DNA form a stable ternary complex. This complex is stabilized by a magnesium ion-water bridge that coordinates interactions between the drug and specific amino acid residues in the ParC subunit of topoisomerase IV.[6]

-

Inhibition of DNA Re-ligation: The formation of this ternary complex prevents the re-ligation of the double-strand DNA break created by topoisomerase IV.[7] This results in an accumulation of these cleavage complexes.

-

Generation of Double-Strand Breaks: The stalled cleavage complexes are converted into permanent double-strand DNA breaks, particularly when encountered by the replication fork machinery.[8][9]

-

Induction of the SOS Response: The accumulation of DNA damage triggers the bacterial SOS response, a global DNA damage repair system.[10]

-

Replication Fork Stalling and Cell Death: The persistent DNA damage and stalled replication forks ultimately lead to the inhibition of DNA synthesis and cell death.[8][11]

Signaling Pathway Diagram

Caption: Ciprofloxacin's mechanism of action, from cellular entry to bacterial cell death.

Quantitative Data

The efficacy of ciprofloxacin can be quantified through various metrics, including the 50% inhibitory concentration (IC50) against purified enzymes and the minimum inhibitory concentration (MIC) required to inhibit bacterial growth in vitro.

Table 1: IC50 of Ciprofloxacin against Bacterial Topoisomerase IV and DNA Gyrase

| Bacterial Species | Enzyme | IC50 (µM) | Reference(s) |

| Escherichia coli | DNA Gyrase | 120 | [12] |

| Staphylococcus aureus | Topoisomerase IV | 3.0 | [7] |

| DNA Gyrase | 61.7 | [7] | |

| Enterococcus faecalis | Topoisomerase IV | 9.30 | [1] |

| DNA Gyrase | 27.8 | [1] | |

| Neisseria gonorrhoeae | Topoisomerase IV | 13.7 | [3][13] |

| DNA Gyrase | 0.39 | [3] | |

| Streptococcus pneumoniae | Topoisomerase IV | 20 | [2] |

| DNA Gyrase | 40-80 | [1][14] |

Table 2: Minimum Inhibitory Concentration (MIC) of Ciprofloxacin against Various Bacteria

| Bacterial Species | MIC Range (µg/mL) | Reference(s) |

| Escherichia coli | 0.013 - 0.08 | [15] |

| Staphylococcus aureus | 0.12 - 0.6 | [15] |

| Neisseria gonorrhoeae | ≤0.06 | |

| Streptococcus pneumoniae | 1 - 4 | [9] |

Experimental Protocols

The following protocols are foundational for studying the inhibition of topoisomerase IV by ciprofloxacin.

Purification of Recombinant Topoisomerase IV (from S. pneumoniae)

This protocol is adapted from methods for expressing and purifying histidine-tagged topoisomerase IV subunits.[8]

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) harboring plasmids for ParC and ParE subunits with His-tags.

-

Luria-Bertani (LB) medium with appropriate antibiotics.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.9), 500 mM NaCl, 20 mM imidazole, 10% glycerol, 1 mM DTT, protease inhibitors.

-

Wash Buffer: 50 mM Tris-HCl (pH 7.9), 500 mM NaCl, 60 mM imidazole, 10% glycerol.

-

Elution Buffer: 50 mM Tris-HCl (pH 7.9), 500 mM NaCl, 250 mM imidazole, 10% glycerol.

-

Dialysis Buffer: 50 mM Tris-HCl (pH 7.5), 200 mM NaCl, 30% glycerol.

-

Ni-NTA affinity chromatography column.

Procedure:

-

Grow the E. coli expression culture in LB medium at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression with 1 mM IPTG and continue to grow for 3-4 hours at 30°C.

-

Harvest cells by centrifugation and resuspend the pellet in Lysis Buffer.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with Wash Buffer until the absorbance at 280 nm returns to baseline.

-

Elute the His-tagged protein with Elution Buffer.

-

Collect fractions and analyze by SDS-PAGE to identify those containing the purified subunit.

-

Pool the pure fractions and dialyze against Dialysis Buffer overnight at 4°C.

-

Repeat the procedure for the other subunit.

-

Reconstitute the topoisomerase IV holoenzyme by mixing equimolar amounts of the purified ParC and ParE subunits.

Topoisomerase IV Decatenation Assay

This assay measures the ability of topoisomerase IV to separate catenated kinetoplast DNA (kDNA) into individual minicircles.

Materials:

-

Purified Topoisomerase IV.

-

Kinetoplast DNA (kDNA).

-

5X Assay Buffer: 200 mM HEPES-KOH (pH 7.6), 500 mM Potassium Glutamate, 50 mM MgCl2, 5 mM DTT, 7.5 mM ATP.[8]

-

Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% glycerol.[4]

-

This compound stock solution.

-

Stop Solution/Loading Dye: 40% (w/v) Sucrose, 100 mM Tris-HCl (pH 8.0), 10 mM EDTA, 0.5 mg/mL Bromophenol Blue.

-

1% Agarose gel in TAE or TBE buffer containing ethidium bromide.

Procedure:

-

Prepare reaction mixtures on ice. For a 20 µL reaction, combine:

-

4 µL 5X Assay Buffer

-

1 µL kDNA (e.g., 200 ng)

-

1 µL Ciprofloxacin or vehicle (DMSO) at various concentrations

-

x µL Dilution Buffer

-

y µL Purified Topoisomerase IV (amount to be determined by titration)

-

Water to a final volume of 20 µL

-

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis at a constant voltage until the dye front has migrated an appropriate distance.

-

Visualize the DNA bands under UV light. Decatenated minicircles will migrate into the gel, while the kDNA network remains in the well.

Experimental Workflow: Topoisomerase IV Decatenation Assay

Caption: A stepwise workflow for the topoisomerase IV decatenation assay.

DNA Cleavage Assay

This assay detects the formation of the stable cleavage complex induced by ciprofloxacin.

Materials:

-

Purified Topoisomerase IV.

-

Supercoiled plasmid DNA (e.g., pBR322).

-

Cleavage Buffer: 40 mM Tris-HCl (pH 7.5), 6 mM MgCl2, 10 mM DTT, 200 mM Potassium Glutamate, 50 µg/mL BSA. (Note: ATP is omitted).

-

This compound stock solution.

-

10% Sodium Dodecyl Sulfate (SDS).

-

Proteinase K (20 mg/mL).

-

1% Agarose gel in TAE or TBE buffer containing ethidium bromide.

Procedure:

-

Prepare reaction mixtures on ice. For a 20 µL reaction, combine:

-

4 µL 5X Cleavage Buffer

-

1 µL supercoiled pBR322 DNA (e.g., 400 ng)

-

1 µL Ciprofloxacin or vehicle at various concentrations

-

x µL Purified Topoisomerase IV

-

Water to a final volume of 20 µL

-

-

Incubate at 37°C for 1 hour.

-

Add 2 µL of 10% SDS and mix gently.

-

Add 1 µL of Proteinase K and incubate at 42°C for 1 hour to digest the protein.

-

Add loading dye to the samples.

-

Analyze the DNA by agarose gel electrophoresis. The formation of a linear DNA band indicates the presence of the cleavage complex.

Conclusion

Ciprofloxacin's inhibition of topoisomerase IV is a well-characterized mechanism that is fundamental to its antibacterial activity, particularly against Gram-positive bacteria. The stabilization of the cleavage complex, leading to double-strand DNA breaks and the subsequent cascade of cellular responses, provides a clear pathway to bacterial cell death. The quantitative data and experimental protocols presented in this guide offer a robust framework for researchers and drug development professionals to further investigate this important antibiotic target and to explore novel compounds with similar or improved mechanisms of action. A thorough understanding of these molecular interactions is paramount in the ongoing effort to combat antimicrobial resistance.

References

- 1. Ciprofloxacin Dimers Target Gyrase in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cleavable-Complex Formation by Wild-Type and Quinolone-Resistant Streptococcus pneumoniae Type II Topoisomerases Mediated by Gemifloxacin and Other Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Susceptibility of Streptococcus pneumoniae to Fluoroquinolones in Canada - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Involvement of topoisomerase IV and DNA gyrase as ciprofloxacin targets in Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DNA Gyrase and Topoisomerase IV Are Dual Targets of Clinafloxacin Action in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. academic.oup.com [academic.oup.com]

- 8. journals.asm.org [journals.asm.org]

- 9. Analysis of Ciprofloxacin Activity against Streptococcus pneumoniae after 10 Years of Use in the United States - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ciprofloxacin Causes Persister Formation by Inducing the TisB toxin in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ciprofloxacin is a novel anti-ferroptotic antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Streptococcus pneumoniae DNA Gyrase and Topoisomerase IV: Overexpression, Purification, and Differential Inhibition by Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Simplified Protocol for High-Yield Expression and Purification of Bacterial Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Streptococcus pneumoniae Isolates with Reduced Susceptibility to Ciprofloxacin in Spain: Clonal Diversity and Appearance of Ciprofloxacin-Resistant Epidemic Clones - PMC [pmc.ncbi.nlm.nih.gov]

In vitro activity of Ciprofloxacin against gram-positive bacteria

An In-Depth Technical Guide to the In Vitro Activity of Ciprofloxacin Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of the fluoroquinolone antibiotic, ciprofloxacin, against a range of gram-positive bacteria. It covers the fundamental mechanism of action, quantitative susceptibility data, prevalent resistance mechanisms, and detailed experimental protocols for susceptibility testing.

Mechanism of Action

Ciprofloxacin is a broad-spectrum antibiotic that functions by inhibiting essential bacterial enzymes involved in DNA replication.[1] Its primary targets are DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2] In gram-positive bacteria, topoisomerase IV is the main target. These enzymes are crucial for managing DNA supercoiling, a process vital for bacterial DNA replication, transcription, repair, and recombination.[2] By binding to and stabilizing the enzyme-DNA complex, ciprofloxacin traps these enzymes, leading to breaks in the bacterial chromosome and ultimately inhibiting cell division and causing bacterial cell death.[1][2]

References

Ciprofloxacin hydrochloride monohydrate discovery and development history

Introduction: Ciprofloxacin hydrochloride monohydrate, a second-generation fluoroquinolone, represents a significant milestone in the history of antibacterial therapy. Its broad spectrum of activity, particularly against Gram-negative pathogens, and favorable pharmacokinetic profile established it as a cornerstone in the treatment of a wide array of infectious diseases for several decades. This technical guide provides an in-depth exploration of the discovery, development, and mechanism of action of ciprofloxacin, tailored for researchers, scientists, and drug development professionals.

Discovery and Synthesis: From Quinolone Precursors to a Potent Antibiotic

The journey to ciprofloxacin began with the exploration of quinolone antibiotics. The discovery of norfloxacin in 1979, the first quinolone to incorporate a fluorine atom, demonstrated that this structural modification dramatically enhanced antibacterial potency.[1] This breakthrough spurred research programs across several pharmaceutical companies to discover novel fluoroquinolone agents.[1]

At Bayer AG, a research program led by Dr. Klaus Grohe focused on subtle structural modifications of norfloxacin.[1][2] In 1981, Grohe successfully synthesized ciprofloxacin by replacing the ethyl group at the N-1 position of the quinolone ring with a cyclopropyl group.[3][4] This seemingly minor alteration led to a remarkable two- to ten-fold increase in potency against most Gram-negative bacteria and, critically, a four-fold improvement in activity against the notoriously resistant pathogen Pseudomonas aeruginosa.[1] Bayer patented ciprofloxacin in 1980 and published the first in vitro potency data in 1983.[1] The oral tablet form received FDA approval in October 1987, with the intravenous formulation following in 1991.[1][3]

The Grohe Synthesis Method

The original synthesis of ciprofloxacin, developed by Klaus Grohe, was a multi-stage process that became a foundational method for producing modern fluoroquinolones.[2][5]

Experimental Protocol: The Grohe Synthesis of Ciprofloxacin (Conceptual Outline)

-

Condensation: The synthesis typically starts with the condensation of a substituted benzoyl chloride (e.g., 2,4,5-trifluorobenzoyl chloride) with an aminoacrylate derivative in the presence of a base like triethylamine (TEA).[5]

-

Substitution with Cyclopropylamine: The resulting intermediate is then reacted with cyclopropylamine, which displaces a leaving group and introduces the key cyclopropyl moiety at the N-1 position of the quinolone core.[5]

-

Cyclization: The molecule undergoes an intramolecular cyclization reaction, often facilitated by a base such as potassium carbonate in a solvent like dimethylformamide (DMF), to form the characteristic quinolone ring structure.[5]

-

Condensation with Piperazine: The final key step involves the nucleophilic substitution of a leaving group (e.g., a fluorine atom) at the C-7 position with piperazine.[5]

-

Salt Formation: The resulting ciprofloxacin base is then treated with hydrochloric acid to form the more stable this compound salt.[5]

Mechanism of Action: Targeting Bacterial DNA Replication

Ciprofloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][6][7] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination by managing DNA supercoiling and decatenation.[8][9]

-

DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process necessary to relieve the torsional stress that occurs during DNA replication and transcription.[7][10] Ciprofloxacin binds to the DNA-gyrase complex, stabilizing it and preventing the re-ligation of the DNA strands, which leads to double-strand breaks.[8]

-

Topoisomerase IV: This enzyme is primarily involved in the separation of interlinked daughter DNA molecules following replication.[8] By inhibiting topoisomerase IV, ciprofloxacin prevents the segregation of bacterial chromosomes, thereby halting cell division.[1]

The accumulation of these DNA strand breaks and the inhibition of cell division ultimately lead to bacterial cell death.[6] Some studies also suggest that the interaction of ciprofloxacin with these enzymes can induce the production of reactive oxygen species (ROS), which contributes to cellular damage.[6]

Preclinical Development and In Vitro Activity

Preclinical studies for ciprofloxacin demonstrated its potent, broad-spectrum activity.[11] It was found to be highly active against a wide range of Gram-negative bacteria, including Enterobacteriaceae, Haemophilus influenzae, Neisseria spp., and Pseudomonas aeruginosa.[11] Its activity against Gram-positive bacteria, such as staphylococci, was also significant, although streptococci were generally less susceptible.[11]

In Vitro Susceptibility Data

The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. Early preclinical data highlighted ciprofloxacin's superiority over other antibiotics of its time.[10][11]

| Bacterial Species | Ciprofloxacin MIC90 (µg/mL) | Norfloxacin MIC90 (µg/mL) | Ofloxacin MIC90 (µg/mL) |

| Escherichia coli | 0.015–0.25 | - | 0.12–0.39 |

| Klebsiella pneumoniae | 0.05–1.0 | - | 0.12–1.0 |

| Pseudomonas aeruginosa | 1.0 - 2.0 | >4.0 | - |

| Staphylococcus aureus (Methicillin-sensitive) | ≤1.0 | - | - |

| Haemophilus influenzae | ≤0.5 | - | - |

| Neisseria gonorrhoeae | ≤0.5 | - | - |

| Data compiled from early preclinical studies.[10][11] MIC90 represents the concentration required to inhibit the growth of 90% of tested isolates. |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC of ciprofloxacin against bacterial isolates is typically determined using the broth microdilution method, following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Inoculum: A standardized suspension of the test bacterium is prepared in a cation-adjusted Mueller-Hinton broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution: Ciprofloxacin is serially diluted in the broth across a 96-well microtiter plate to create a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive (broth and bacteria, no drug) and negative (broth only) controls are included.

-

Incubation: The plate is incubated at 35-37°C for 16-20 hours under ambient air conditions.

-

Reading Results: The MIC is determined as the lowest concentration of ciprofloxacin that completely inhibits visible growth of the organism.

In Vivo Animal Models

In vivo tests in animal models of infection confirmed the high potency of ciprofloxacin.[11] In studies involving experimentally induced infections in mice, the doses required to protect 50% of the animals from death (ED50) were generally low, particularly for Gram-negative infections.[11]

| Infection Model (Mouse) | Pathogen | Ciprofloxacin ED50 (mg/kg) |

| Systemic Infection | Escherichia coli | < 2.0 |

| Systemic Infection | Klebsiella pneumoniae | < 2.0 |

| Systemic Infection | Pseudomonas aeruginosa | < 2.0 |

| Systemic Infection | Staphylococcus aureus | 0.7 - 7.0 |

| Data from representative preclinical animal studies.[11] |

Clinical Development and Efficacy

The clinical development program for ciprofloxacin was extensive, evaluating its efficacy and safety across a multitude of infectious diseases. The worldwide clinical trials preceding its widespread use involved over 8,800 patients.[12]

Summary of Clinical Efficacy

Data from these early, large-scale clinical trials demonstrated high rates of clinical resolution and bacteriological eradication across various infection types.[12]

| Infection Type | Number of Courses | Clinical Response (Resolution/Improvement) | Bacteriological Response (Eradication) |

| Lower Respiratory Tract | 762 | 94% | 74% |

| Urinary Tract (UTI) | 1,633 | 94% | 74% |

| Skin and Skin Structure | 766 | 94% | 74% |

| Bone and Joint | 142 | 94% | 74% |

| Bacteremia | 108 | 94% | 74% |

| Sexually Transmitted Diseases | 279 | 94% | 74% |

| Data adapted from worldwide clinical trial summary, showing an overall favorable response in 90% of patients.[12] The bacteriological response rate reflects the overall evaluable data across all sites. |

Dosing in Clinical Trials

The dosages used in the pivotal clinical trials varied by the type and severity of the infection.[12]

-

Urinary Tract Infections: 100 to 500 mg twice daily (oral) or 100 mg twice daily (intravenous).[12]

-

Respiratory Tract Infections: 250 to 1000 mg twice daily (oral) or 200 mg twice daily (intravenous).[12]

-

Bacteremia/Septicemia: 200 mg twice daily (intravenous).[12]

-

Other Infections (e.g., skin, bone): 500 to 1000 mg twice daily (oral) or 200 mg twice daily (intravenous).[12]

Safety and Tolerability

The safety profile of ciprofloxacin was established from a database of 8,861 treatment courses.[12] Side effects were generally mild to moderate, with the most common adverse events being gastrointestinal in nature.[12]

| Type of Adverse Event | Incidence Rate (%) |

| Digestive | 5.0% |

| Metabolic/Nutritional | 4.6% |

| Central Nervous System | 1.6% |

| Skin | 1.4% |

| Hemic and Lymphatic | 1.0% |

| Data from worldwide clinical trial safety analysis.[12] |

Conclusion

The discovery and development of this compound marked a pivotal advancement in the fight against bacterial infections. The strategic chemical modification of the quinolone structure by Klaus Grohe and his team at Bayer resulted in an antibiotic with exceptional potency and a broad spectrum of activity. Its mechanism of action, the dual inhibition of bacterial DNA gyrase and topoisomerase IV, remains a classic example of targeted antimicrobial therapy. Extensive preclinical and clinical development programs rigorously established its efficacy and safety, solidifying its role as an essential medicine for decades. The story of ciprofloxacin serves as a powerful case study in rational drug design and development for the scientific community.

References

- 1. Ciprofloxacin - Wikipedia [en.wikipedia.org]

- 2. bayer.com [bayer.com]

- 3. Ciprofloxacin - American Chemical Society [acs.org]

- 4. gdch.de [gdch.de]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]

- 9. proteopedia.org [proteopedia.org]

- 10. tandfonline.com [tandfonline.com]

- 11. Overview of preclinical studies with ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Worldwide clinical data on efficacy and safety of ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Physicochemical Properties of Ciprofloxacin Hydrochloride Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the fundamental physicochemical properties of Ciprofloxacin hydrochloride monohydrate, a broad-spectrum fluoroquinolone antibiotic. The data presented is crucial for formulation development, quality control, and understanding the drug's pharmacokinetic profile.

General Information

This compound is the monohydrochloride monohydrate salt of ciprofloxacin. It appears as a white to off-white or faintly yellowish crystalline powder.[1][2] As a synthetic fluoroquinolone, its antibacterial action is primarily bactericidal, functioning through the inhibition of essential bacterial enzymes.[3][4]

| Property | Value |

| IUPAC Name | 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid hydrate hydrochloride[5] |

| Molecular Formula | C₁₇H₁₈FN₃O₃ · HCl · H₂O[2] |

| Molecular Weight | 385.82 g/mol [5] |

| Appearance | White to off-white or light yellow crystalline powder[1][6] |

Quantitative Physicochemical Data

The following tables summarize the key quantitative properties of this compound, critical for predicting its behavior in biological systems and during pharmaceutical processing.

Table 2.1: Solubility and Partitioning Behavior

| Parameter | Value | Conditions |

| Water Solubility | ~35 mg/mL (3.5 g/100 ml) | Ambient Temperature |

| ~36 mg/mL | 25 °C[7] | |

| 19.6 mg/mL (1.50 x 10⁻³ mole fraction) | 293.15 K (20°C) | |

| Ethanol Solubility | 1.6 mg/mL | Ambient Temperature |

| 1.75 mg/mL (0.0186 x 10⁻³ mole fraction) | 293.15 K (20°C) | |

| 2-Propanol Solubility | 0.126 mg/mL (0.00192 x 10⁻³ mole fraction) | 293.15 K (20°C) |

| Acetone Solubility | 0.023 mg/mL (0.00032 x 10⁻³ mole fraction) | 293.15 K (20°C) |

| Dissociation Constants (pKa) | pKa₁: 6.09 - 6.2 (Carboxylic acid) | 25-37 °C[7][8][9] |

| pKa₂: 8.59 - 8.77 (Piperazinyl nitrogen) | 25-37 °C[5][7][8] | |

| n-Octanol/Water Partition Coefficient (log P) | -0.57 to 0.94 | pH 7.0 - 7.2[5][8] |

Table 2.2: Thermal and Spectroscopic Properties

| Parameter | Value |

| Melting Point | 314 - 324 °C (with decomposition) |

| UV-Vis λmax | 272 - 280 nm, ~318 nm (in water or acidic media)[10] |

| Key IR Absorption Bands (cm⁻¹) | 3530-3373 (O-H stretch), 2689-2463 (N-H stretch, ionized amine), 1703 (C=O stretch, COOH), 1623 (C=O stretch, quinolone), 1588-1495 (C=C stretch, aromatic) |

| Key X-ray Powder Diffraction (XRPD) Peaks (2θ) | 8.3°, 12.1°, 14.8°, 16.4° |

| Differential Scanning Calorimetry (DSC) | Endotherm at ~143-152 °C (Dehydration); Endotherm at ~318-324 °C (Melting/Decomposition) |

Mechanism of Action

Ciprofloxacin's antibacterial effect stems from its ability to inhibit two critical bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[3][4] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By binding to and stabilizing the enzyme-DNA complex, ciprofloxacin prevents the re-ligation of cleaved DNA strands.[4][6] This leads to the accumulation of double-strand DNA breaks, which is ultimately lethal to the bacterium.[1]

Physicochemical Properties and Bioavailability

The physicochemical properties detailed in this guide are interconnected and critically influence the drug's bioavailability. Solubility is essential for dissolution in the gastrointestinal tract, while the partition coefficient (lipophilicity) and ionization state (governed by pKa) determine its ability to permeate biological membranes.[2][11]

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Ciprofloxacin - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. A Roadblock-and-Kill Mechanism of Action Model for the DNA-Targeting Antibiotic Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ciprofloxacin | C17H18FN3O3 | CID 2764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fip.org [fip.org]

- 9. researchgate.net [researchgate.net]

- 10. ijbpas.com [ijbpas.com]

- 11. jbino.com [jbino.com]

Methodological & Application

Application Notes and Protocols: Ciprofloxacin Hydrochloride Monohydrate Solution for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic highly effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2] In cell culture, it is primarily utilized for the effective elimination of Mycoplasma species, which are common, insidious contaminants that can significantly alter cell physiology and compromise experimental results.[2][3][4] Ciprofloxacin hydrochloride monohydrate is the salt form commonly used for preparing aqueous solutions. It acts by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription, leading to bacterial cell death.[2][5][6] Its high efficacy and specificity make it a valuable tool for decontaminating valuable cell lines and as a preventative measure in sensitive cultures.

Physicochemical and Stability Data

Proper preparation and storage of ciprofloxacin solutions are critical to ensure efficacy and prevent degradation. The following tables summarize key quantitative data regarding its properties and stability.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

|---|---|---|

| Molecular Formula | C₁₇H₁₈FN₃O₃ • HCl • H₂O | [7][8] |

| Molecular Weight | 385.82 g/mol | [7][8] |

| Appearance | Faintly yellowish to light yellow crystalline powder | [7][9][10] |

| Solubility in Water | ~35 mg/mL | [4][7][8] |

| Solubility in Ethanol | Very slightly soluble / Practically insoluble | [7][9] |

| pH of Aqueous Solution | 3.0 - 4.6 |[8][10][11] |

Table 2: Stability and Recommended Storage of Ciprofloxacin Solutions

| Storage Condition | Diluent / Solvent | Stability Duration | Notes | References |

|---|---|---|---|---|

| Room Temperature (21-24°C) | Water, 0.9% NaCl, or 5% Dextrose | At least 30 days | Protect from light. | [11][12] |

| Refrigerated (2-8°C) | Water, 0.9% NaCl, or 5% Dextrose | At least 30 days | Protect from light. Crystals may form but redissolve at room temperature. | [12][13] |

| Frozen (-20°C) | Water or 1% HCl | At least 60 days to 12 months | Recommended for long-term storage of stock solutions. Aliquoting is advised to avoid freeze-thaw cycles. |[2][7][14] |

Mechanism of Action

Ciprofloxacin's antibacterial activity is highly specific to prokaryotic enzymes. It targets DNA gyrase (Topoisomerase II) and Topoisomerase IV, which are crucial for managing DNA supercoiling during replication. By stabilizing the enzyme-DNA complex, ciprofloxacin prevents the re-ligation of cleaved DNA strands, leading to double-strand breaks and subsequent inhibition of DNA synthesis, ultimately causing bacterial cell death.[6][15] This mechanism is selectively toxic to bacteria because ciprofloxacin binds to bacterial DNA gyrase with an affinity approximately 100 times greater than to its mammalian counterpart.[5]

References

- 1. Ciprofloxacin - Wikipedia [en.wikipedia.org]

- 2. lifescienceproduction.co.uk [lifescienceproduction.co.uk]

- 3. A safe and efficient method for elimination of cell culture mycoplasmas using ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ciprofloxacin Hydrochloride › Reagents›Cell Culture›Life Sciences › SERVA Electrophoresis GmbH [serva.de]

- 5. go.drugbank.com [go.drugbank.com]

- 6. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]

- 7. This compound - LKT Labs [lktlabs.com]

- 8. toku-e.com [toku-e.com]

- 9. Ciprofloxacin | C17H18FN3O3 | CID 2764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. uspharmacist.com [uspharmacist.com]

- 11. publications.ashp.org [publications.ashp.org]

- 12. Stability of Ciprofloxacin in Polyvinylchloride Minibags - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dkfz.de [dkfz.de]

- 14. Ciprofloxacin = 98 HPLC 85721-33-1 [sigmaaldrich.com]

- 15. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Ciprofloxacin Hydrochloride Monohydrate

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Ciprofloxacin hydrochloride monohydrate in bulk drug substances and pharmaceutical formulations. The described method is simple, precise, and accurate, making it suitable for routine quality control and research applications.

Introduction

Ciprofloxacin hydrochloride is a broad-spectrum fluoroquinolone antibiotic used to treat various bacterial infections.[1][2][3] Accurate and reliable analytical methods are crucial for ensuring the quality, potency, and safety of ciprofloxacin drug products. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of pharmaceuticals due to its high resolution, sensitivity, and specificity. This document provides a comprehensive protocol for the determination of this compound using an isocratic RP-HPLC method with UV detection, validated according to ICH guidelines.[1][4]

Experimental

Instrumentation and Materials

-

HPLC System: A liquid chromatograph equipped with a UV detector, pump, and autosampler.

-

Column: C18, 250 mm x 4.6 mm, 5 µm packing (or equivalent).[4]

-

Data Acquisition: Chromatography data software.

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Orthophosphoric acid (AR grade), Triethylamine (AR grade), and ultrapure water.

-

Reference Standard: this compound USP Reference Standard.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | 0.025M Orthophosphoric acid (pH adjusted to 3.0 with Triethylamine) : Acetonitrile (60:40 v/v)[5] |

| Flow Rate | 1.0 mL/min[5] |

| Injection Volume | 20 µL[1] |

| Column Temperature | 30 °C[6][7] |

| Detection Wavelength | 278 nm[1][4][6] |

| Run Time | Approximately 10 minutes |

Protocols

Preparation of Mobile Phase

-

Prepare a 0.025 M solution of Orthophosphoric acid by dissolving 2.45 mL of Orthophosphoric acid in 1000 mL of ultrapure water.

-

Adjust the pH of the solution to 3.0 ± 0.1 with Triethylamine.[1][5]

-

Filter the buffer solution through a 0.45 µm membrane filter.

-

Prepare the mobile phase by mixing the filtered buffer and Acetonitrile in a ratio of 60:40 (v/v).

-

Degas the mobile phase by sonication for 15 minutes.

Preparation of Standard Stock Solution (100 µg/mL)

-

Accurately weigh approximately 10 mg of this compound Reference Standard.

-

Transfer the weighed standard into a 100 mL volumetric flask.

-

Add approximately 70 mL of the mobile phase and sonicate for 10 minutes to dissolve the standard completely.

-

Make up the volume to 100 mL with the mobile phase and mix well.

Preparation of Sample Solution (100 µg/mL)

-

For bulk drug, accurately weigh approximately 10 mg of the this compound sample and follow the same procedure as for the standard stock solution preparation.

-

For tablets, weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to 10 mg of Ciprofloxacin to a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate for 15 minutes with intermittent shaking. Make up the volume to 100 mL with the mobile phase, mix well, and filter through a 0.45 µm syringe filter.

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis. The parameters and their acceptance criteria are summarized in Table 2. These tests should be performed before the analysis of any samples.

| Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry Factor) | Not more than 2.0[7] |

| Theoretical Plates | Not less than 2000 |

| Relative Standard Deviation (RSD) of Peak Areas | Not more than 2.0% (for 6 replicate injections of the standard solution) |

Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. A summary of the validation parameters is presented in Table 3.

| Parameter | Results |

| Linearity (Concentration Range) | 50 - 150 µg/mL[4] |

| Correlation Coefficient (r²) | > 0.999[4] |

| Accuracy (% Recovery) | 98.0% - 102.0%[4] |

| Precision (% RSD) | < 2.0% |

| Limit of Detection (LOD) | 0.11 µg/mL[5] |

| Limit of Quantification (LOQ) | 0.35 µg/mL[5] |

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the quantification of this compound.

Caption: Workflow for HPLC quantification of Ciprofloxacin HCl.

Signaling Pathway of Ciprofloxacin's Antibacterial Action

The following diagram illustrates the mechanism of action of Ciprofloxacin.

Caption: Mechanism of action of Ciprofloxacin.

Conclusion

The described RP-HPLC method is demonstrated to be simple, rapid, accurate, and precise for the quantification of this compound in bulk and pharmaceutical dosage forms. The method is suitable for routine quality control analysis and can be implemented in any analytical laboratory with standard HPLC equipment.

References

- 1. japsonline.com [japsonline.com]

- 2. rjptonline.org [rjptonline.org]

- 3. This compound | C17H21ClFN3O4 | CID 62998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances [scirp.org]

- 5. Determination of Ciprofloxacin in Pharmaceutical Formulations Using HPLC Method with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmacopeia.cn [pharmacopeia.cn]

- 7. scribd.com [scribd.com]

Protocol for Determining Ciprofloxacin Susceptibility in Bacterial Isolates

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for determining the susceptibility of bacterial isolates to ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic. The methodologies described herein are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). These protocols are intended for use by qualified personnel in a laboratory setting.

Introduction

Ciprofloxacin acts by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, transcription, repair, and recombination. Determining the minimum inhibitory concentration (MIC) of ciprofloxacin against a bacterial isolate is crucial for understanding its potential efficacy. This document outlines three primary methods for susceptibility testing: Broth Microdilution, Agar Dilution, and Disk Diffusion (Kirby-Bauer).

Data Presentation: Interpretive Criteria for Ciprofloxacin

The susceptibility of a bacterial isolate to ciprofloxacin is determined by comparing the MIC or the zone of inhibition to the clinical breakpoints established by standards organizations like CLSI and EUCAST. These breakpoints categorize isolates as Susceptible (S), Intermediate (I), or Resistant (R). Note that breakpoints can vary depending on the bacterial species and the standards being followed. Recent updates to CLSI breakpoints for Enterobacteriaceae have aimed to align more closely with EUCAST standards.[1][2]

Table 1: CLSI and EUCAST Breakpoints for Ciprofloxacin against select Enterobacteriaceae (e.g., Escherichia coli)

| Category | CLSI (M100) MIC (µg/mL) | EUCAST MIC (µg/mL) | CLSI Disk Diffusion (5 µg disk) Zone Diameter (mm) | EUCAST Disk Diffusion (5 µg disk) Zone Diameter (mm) |

| Susceptible (S) | ≤ 0.25[3] | ≤ 0.5 | ≥ 21[4][5] | ≥ 22 |

| Intermediate (I) | 0.5 | - | 16-20[4][5] | - |

| Resistant (R) | ≥ 1[3] | > 0.5 | ≤ 15[4][5] | < 22 |

Note: Breakpoints are subject to change and users should always refer to the latest versions of the CLSI M100 and EUCAST breakpoint tables.[2][6] The "Intermediate" category in CLSI guidelines may suggest that the antibiotic may be effective in body sites where it is concentrated or when a higher dosage is used.[7] EUCAST has largely moved away from the intermediate category for many antibiotic-bug combinations.[8]

Quality Control

Routine quality control is essential to ensure the accuracy and precision of susceptibility testing. This is performed by testing reference strains with known susceptibility patterns.

Table 2: Quality Control Strains for Ciprofloxacin Susceptibility Testing

| Quality Control Strain | Method | Acceptable MIC Range (µg/mL) | Acceptable Zone Diameter Range (mm) |

| Escherichia coli ATCC® 25922 | Broth Microdilution/Agar Dilution | 0.004 - 0.016 | - |

| Escherichia coli ATCC® 25922 | Disk Diffusion | - | 30 - 40[9] |

| Pseudomonas aeruginosa ATCC® 27853 | Broth Microdilution/Agar Dilution | 0.25 - 1 | - |

| Pseudomonas aeruginosa ATCC® 27853 | Disk Diffusion | - | 25 - 33[9] |